2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene
Description
The compound 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene features a central 1,4-dibromobenzene ring connected via two ethane-2,1-diyl (-CH₂-CH₂- bridges) to another 1,4-dibromobenzene moiety. This structure creates a conjugated system with bromine atoms at the 2,5-positions of both aromatic rings. Bromine substituents enhance electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), which are critical in polymer synthesis . The ethane-diyl bridges provide structural flexibility, influencing molecular packing and electronic properties, making this compound a candidate for organic electronics or as a monomer in conjugated polymers.
Properties
Molecular Formula |
C16H12Br4 |
|---|---|
Molecular Weight |
523.9 g/mol |
IUPAC Name |
5,11,13,15-tetrabromotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene |
InChI |
InChI=1S/C16H12Br4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2 |
InChI Key |
JCAGGFRQIGZDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Br)Br)C=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromobenzene-1,4-diol with 2-bromoethyl methyl ether in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at 100°C for 72 hours, followed by cooling, filtration, and solvent removal under reduced pressure. The product is then purified using column chromatography with dichloromethane as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as vinyl pyridine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Vinyl Pyridine: For substitution reactions to form compounds with large conjugated structures.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with vinyl pyridine can yield compounds with enhanced luminescent properties .
Scientific Research Applications
2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of materials with specific electronic or luminescent properties.
Biological Research: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene involves its interaction with molecular targets through its bromine atoms and benzene ring. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, resulting in changes to the molecular structure and properties of the target molecules .
Comparison with Similar Compounds
{[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethane-2,1-diyl)}dibenzene (3EtPh)
- Structure : Similar ethane-diyl bridges but incorporates oxygen atoms between the phenylene and ethane units.
- Key Differences : Oxygen bridges introduce polarity, enhancing solubility in polar solvents compared to the target compound. The oxygen atoms also reduce conjugation efficiency due to electron-withdrawing effects.
- Applications : Used in polymer solar cells for improved charge transport, where hydrophilic properties are advantageous .
Phenyleneethynylene Macrocycles (e.g., PEMC-1)
- Structure : Contains iodine substituents and carbamate-terminated ethane-oxy bridges (e.g., di-tert-butyl dicarbamate groups).
- Key Differences : Iodine substituents increase molecular weight and reactivity in Stille couplings. The carbamate groups enhance solubility and enable fluorescence, unlike the brominated target compound.
- Applications : Employed in live-cell imaging due to tunable fluorescence, with synthesis yields up to 48% .
Quinoline Derivatives with Oxybis(ethane-diyl) Linkers
- Structure: Oxygen-containing ethane-diyl bridges connect quinoline units (e.g., 4,4'-((oxybis(ethane-2,1-diyl))bis(oxy))diquinoline).
- Key Differences: Oxygen bridges and nitrogen-rich quinoline moieties improve binding to biological targets (e.g., p47phox-p22phox proteins). The target compound lacks such bioactivity due to its non-polar structure.
- Applications : Investigated as protein-protein interaction inhibitors in therapeutic contexts .
1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene
- Structure : Ethynyl (-C≡C-) spacers with trimethylsilyl (TMS) protecting groups.
- Key Differences : Ethynyl groups enable extended conjugation, enhancing electronic delocalization. TMS groups improve solubility but add steric bulk.
- Applications : Precursor for optoelectronic materials requiring high conjugation, unlike the ethane-diyl-bridged target compound .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene , also known by its CAS number 868972-00-3, is a polybrominated aromatic compound with potential biological activities. Its structure includes multiple bromine substituents which can significantly influence its reactivity and interactions within biological systems. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 523.89 g/mol. The IUPAC name describes its complex structure involving dibromobenzene units and ethane linkages. The presence of bromine atoms is critical as they can affect the compound's lipophilicity and biological interactions.
Biological Activity
Research into the biological activity of polybrominated compounds has indicated various mechanisms through which they may exert effects on living organisms. Here are some key areas of focus regarding the biological activity of 2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene:
1. Antimicrobial Properties
Studies have shown that brominated compounds can exhibit antimicrobial properties. For instance, compounds similar in structure to our target compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
2. Cytotoxicity
Cytotoxic effects have been observed in certain brominated aromatic compounds. In vitro studies suggest that these compounds may induce apoptosis in cancer cell lines by activating specific signaling pathways. This suggests potential applications in cancer therapy.
3. Endocrine Disruption
Polybrominated compounds have been implicated as endocrine disruptors due to their structural similarity to hormones. They may bind to hormone receptors and interfere with normal hormonal signaling pathways, leading to adverse developmental and reproductive effects.
Case Studies
Several studies have investigated the effects of similar brominated compounds on various biological systems:
- Study A : A study published in Environmental Toxicology assessed the cytotoxicity of brominated diphenyl ethers (BDEs) on human cell lines. Results indicated significant cell death at higher concentrations, suggesting a dose-dependent relationship.
- Study B : Research in Toxicological Sciences explored the endocrine-disrupting potential of polybrominated compounds in aquatic organisms. The findings highlighted alterations in reproductive behaviors and hormone levels.
Data Table: Biological Activities of Related Brominated Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity | Endocrine Disruption |
|---|---|---|---|
| BDE-47 | Yes | Moderate | Yes |
| BDE-99 | Yes | High | Yes |
| 2,5-Dibromoaniline | No | High | No |
| 2,5-[(1,4-Dibromobenzene-2,5-diyl)...] | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
